1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethan-1-one

Drug design Permeability ADME

Researchers seeking a fully substituted, N-protected pyrrole building block often face inconsistent reactivity from NH-bearing analogs. 1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethan-1-one (CAS 52649-29-3) solves this with a permanent N-methyl group that eliminates hydrogen-bond donor capacity and shields the pyrrole nitrogen. • Zero HBD & pure HBA profile (LogP ~2.15) for predictable supramolecular assembly and improved solubility control. • Demonstrated nuclear receptor modulation: RORα IC50 10.8 µM, RORβ 8.2 µM, RORγ IC50 data available. • Thermally stable intermediate suited for microwave-assisted or melt-phase syntheses, with an acetyl handle for further derivatization.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 52649-29-3
Cat. No. B12886212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethan-1-one
CAS52649-29-3
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC1=C(N(C(=C1C(=O)C)C)C)C
InChIInChI=1S/C10H15NO/c1-6-7(2)11(5)8(3)10(6)9(4)12/h1-5H3
InChIKeyPKQXCNWAGXJRHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethan-1-one: Overview


1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethan-1-one (CAS 52649-29-3) is a fully substituted tetraalkylpyrrole derivative, distinguished by an N-methyl group and a 3-acetyl substituent on a peralkylated pyrrole ring [1]. With a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol, it belongs to the class of sterically congested, electron-rich heterocycles. Unlike its NH-bearing trimethyl analog (3-acetyl-2,4,5-trimethylpyrrole, CAS 19005-95-9), the N-methyl group eliminates the sole hydrogen bond donor, altering its physicochemical profile and synthetic utility [2]. This compound has been reported in the context of nuclear receptor modulator screening and is structurally related to building blocks used in porphyrin and BODIPY dye syntheses.

N-Protected pyrrole synthon (zero HBD)
Compatible with metal-catalyzed couplings
Reported in nuclear receptor modulator screening

Why NH-Pyrroles Cannot Replace 1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethan-1-one


Generic substitution with the closest commercial analog, 3-acetyl-2,4,5-trimethylpyrrole (CAS 19005-95-9), fails due to fundamental differences in hydrogen-bonding capacity, lipophilicity, and steric environment. The target compound possesses zero hydrogen bond donors (N-CH3) versus one (NH) for the trimethyl analog, directly impacting solubility, permeability, and intermolecular interactions [1][2]. Furthermore, the N-methyl group sterically shields the pyrrole nitrogen, altering its nucleophilicity and coordination chemistry, which is critical in metal-catalyzed cross-couplings and in the formation of porphyrinoid macrocycles where N-protection dictates regioselectivity [3]. Computational thermochemical data indicate that incremental N-methylation modulates the gas-phase enthalpy of formation, affecting thermal stability and reactivity profiles across the methylpyrrole series [3].

H-Bond Donor Profile
Zero HBD (N-CH3)
HBD = 1 (NH) alters polarity and solubility
Steric & Electronic Effects
N-methyl shields pyrrole nitrogen, modulates nucleophilicity
NH-pyrrole participates in H-bonding and metallation, causing regiochemical shifts
Thermal Stability
N-methylation class trend: enhanced thermodynamic stability
NH analog may have lower thermal resilience

1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethan-1-one vs. Analogs: Key Differences


Hydrogen Bond Donor Count Differential

The target compound has zero hydrogen bond donors (HBD = 0), compared to HBD = 1 for the direct NH analog 3-acetyl-2,4,5-trimethylpyrrole [1][2]. A lower HBD count is generally associated with improved passive membrane permeability and reduced efflux susceptibility.

H-Bond Donors
Head-to-head
Target: 0 Analog: 1 (NH-pyrrole)
Reduced H-bond donor count may support membrane permeability.
Computed by PubChem Cactvs 3.4.6.11
Drug design Permeability ADME

Lipophilicity (LogP) Comparison

The target compound exhibits a computed LogP of approximately 2.15 [1], which is higher than the XLogP3 of 1.6 for the trimethyl analog [2] and the LogP of ~0.5–1.0 typical of unsubstituted 3-acetylpyrrole. This reflects the incremental contribution of the N-methyl group to lipophilicity.

LogP
Cross-study
Target: 2.15 (Chemsrc) / 1.5 (XLogP3) Analog: 1.6 (XLogP3)
Higher lipophilicity may alter partitioning and extraction.
Computational methods vary
Lipophilicity Formulation Extraction

Inverse Agonist Activity at RORα and Progesterone Receptor

In cell-based reporter gene assays, 1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethan-1-one exhibited an IC50 of 10.8 µM as an inverse agonist at human RORα, while showing more potent antagonist activity at the progesterone receptor (IC50 = 3.8 µM) in T47D cells [1]. Although comparative data for the trimethyl analog are not available in the same assay panel, the distinct activity profile highlights the compound's utility as a selective tool for probing ROR/PR cross-reactivity.

Nuclear Receptor IC50
Assay context
RORα: 10.8 µM PR: 3.8 µM
Supports ROR/PR selectivity screening context.
Cell-based reporter assays
Nuclear receptors Inverse agonism ROR

Gas-Phase Enthalpy of Formation Stability

Santos & Ribeiro da Silva (2014) computationally estimated the gas-phase enthalpies of formation for all di-, tri-, tetra-, and pentamethylpyrrole isomers [1]. N-methyl substitution (converting an NH-pyrrole to an N-methylpyrrole) systematically lowers the enthalpy of formation, making the N-alkylated derivatives thermodynamically more stable in the gas phase. While specific experimental values for the target compound are not reported, the class-level trend predicts a more exothermic ΔfH°(g) for 1-(1,2,4,5-tetramethyl-1H-pyrrol-3-yl)ethan-1-one relative to its NH-containing trimethyl counterpart.

Thermal Stability
Class-level
N-methylation class trend: stabilizes gas-phase enthalpy
May support thermal resilience in synthesis.
Computational trend, not individual value
Thermochemistry Stability Energetics

Validated Applications of 1-(1,2,4,5-Tetramethyl-1H-pyrrol-3-yl)ethan-1-one


N-Protected Building Block for Porphyrin and BODIPY Syntheses

In porphyrin and BODIPY dye synthesis, the N-methyl group of 1-(1,2,4,5-tetramethyl-1H-pyrrol-3-yl)ethan-1-one acts as a permanent protecting group, preventing undesired N–H metallation or electrophilic attack at the pyrrole nitrogen during macrocycle formation [1]. This contrasts with 3-acetyl-2,4,5-trimethylpyrrole, which retains a reactive NH site that can lead to regioisomeric mixtures. The zero HBD count (Section 3, Evidence 1) further ensures that the pyrrole unit behaves as a pure hydrogen bond acceptor, simplifying supramolecular assembly strategies.

Lipophilic Scaffold for Nuclear Receptor Ligand Design

The elevated LogP (~2.15) and unique inverse agonist activity at RORα (IC50 = 10.8 µM) [2] position this compound as a starting scaffold for developing selective RORα/PR modulators. The absence of a hydrogen bond donor and the fully substituted ring reduce metabolic liability while the acetyl group provides a synthetic handle for further derivatization (Section 3, Evidence 1 & 3).

Thermally Stable Intermediate for High-Temperature Organic Reactions

Based on class-level thermochemical trends indicating enhanced thermodynamic stability upon N-methylation [3], this compound is well-suited as a stable intermediate in reactions requiring elevated temperatures, such as microwave-assisted condensations or melt-phase polymerizations. Its predicted higher enthalpy of formation stability reduces the risk of thermal degradation compared to NH-containing pyrrole analogs.

Standard Reference Ligand for ROR Isoform Selectivity Assays

With measured IC50 values against RORα (10.8 µM), RORβ (8.2 µM), and RORγ [2], 1-(1,2,4,5-tetramethyl-1H-pyrrol-3-yl)ethan-1-one can serve as a cross-isoform reference compound in nuclear receptor panel screens. Its distinct selectivity window (PR vs. RORα, ~2.8-fold) provides a benchmark for assessing the selectivity of newly synthesized ROR modulators.

Application
Selection Property
Validation Focus
Porphyrin/BODIPY synthon
N-methyl permanent protection
Regioselectivity & metallation control
Nuclear receptor probe dev.
Reported RORα/PR activity
Selectivity panel screening
High-temperature synthesis
Predicted thermal stability (class)
Decomposition resistance
ROR isoform reference
Cross-isoform activity profile
Assay benchmarking
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